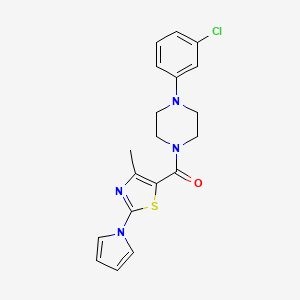
(4-(3-chlorophenyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-chlorophenyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H19ClN4OS and its molecular weight is 386.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(3-chlorophenyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone , often referred to as a thiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the formation of the thiazole ring and subsequent attachment of the piperazine moiety. The structural formula can be represented as follows:
This structure features a piperazine ring substituted with a chlorophenyl group and a thiazole ring with a pyrrole substituent, contributing to its diverse biological activities.
Antitumor Activity
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant antitumor properties. For instance, studies have shown that related thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of key signaling proteins such as CDK9, which plays a crucial role in transcription regulation.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 10 | CDK9 inhibition |
| Compound B | Jurkat | 5 | Apoptosis induction |
| Subject Compound | Multiple | 7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against bacterial and fungal strains. Studies have reported that modifications in the thiazole structure significantly enhance antimicrobial potency.
Case Study: Antimicrobial Evaluation
In a study published in PubMed, various thiazole-piperazine derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. The results indicated that the presence of electron-withdrawing groups like chlorine enhances antibacterial activity due to increased lipophilicity, facilitating membrane penetration.
Neuropharmacological Effects
Another area of interest is the neuropharmacological activity of this compound. Piperazine derivatives have been linked to anxiolytic effects, potentially through modulation of serotonin receptors. The specific interactions between the chlorophenyl group and serotonin receptors are under investigation.
Table 2: Neuropharmacological Effects
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anxiolytic | Significant decrease in anxiety-like behavior in animal models | |
| Antidepressant | Increased serotonin levels in synaptic cleft |
The biological activity of This compound is believed to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting serine-threonine kinases, which are crucial for cell growth and proliferation.
- Interaction with Receptors : The piperazine component may interact with neurotransmitter receptors, influencing mood and anxiety.
- Induction of Apoptosis : By modulating apoptotic pathways, this compound can lead to cancer cell death.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-14-17(26-19(21-14)24-7-2-3-8-24)18(25)23-11-9-22(10-12-23)16-6-4-5-15(20)13-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTFDQBKKAHGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














